2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride
Description
2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by an ethoxy group at the 2-position and a 3-nitro-benzoylamino substituent at the 5-position of the benzene ring. This compound is primarily utilized in pharmaceutical synthesis due to its reactive sulfonyl chloride group, which enables nucleophilic substitution reactions for creating sulfonamides or sulfonate esters .
Properties
IUPAC Name |
2-ethoxy-5-[(3-nitrobenzoyl)amino]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-2-24-13-7-6-11(9-14(13)25(16,22)23)17-15(19)10-4-3-5-12(8-10)18(20)21/h3-9H,2H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXZDULKLFDZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374477 | |
| Record name | 2-Ethoxy-5-(3-nitrobenzamido)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-00-2 | |
| Record name | 2-Ethoxy-5-(3-nitrobenzamido)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, which incorporates a nitro group and a benzenesulfonyl moiety, may exhibit diverse pharmacological properties including antibacterial, anti-inflammatory, and antitumor activities. This article reviews the current understanding of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes:
- An ethoxy group
- A nitro-substituted benzoyl moiety
- A sulfonyl chloride functional group
This structural configuration is critical for its interaction with biological targets.
The mechanism of action of sulfonamides typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. The presence of the nitro group may enhance the compound's reactivity and interaction with cellular targets, potentially leading to increased antibacterial efficacy. Additionally, the sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing for further functionalization and activity modulation.
Antibacterial Activity
Research indicates that compounds with similar structures to this compound demonstrate significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been documented for related sulfonamide derivatives against various bacterial strains. The MIC values often range from 6.45 mg/mL to 6.72 mg/mL against Escherichia coli and Staphylococcus aureus .
- The presence of the nitro group is known to enhance antibacterial activity through improved lipophilicity and membrane interaction .
Anti-inflammatory Activity
Sulfonamide derivatives are also recognized for their anti-inflammatory properties:
- In vivo studies have shown that certain sulfonamides can inhibit carrageenan-induced paw edema in rats, demonstrating anti-inflammatory effects with percentages of inhibition reaching up to 94.69% .
- The mechanism may involve the modulation of inflammatory mediators such as COX-2 and TNF-α.
Antitumor Activity
The potential antitumor effects of this compound are supported by research on similar compounds:
- Nitro groups in aromatic compounds have been linked to enhanced antitumor activity due to their ability to interact with DNA and induce apoptosis in cancer cells .
- Studies suggest that derivatives containing nitro groups can act as prodrugs that release active metabolites capable of targeting tumor cells effectively.
Case Studies
Scientific Research Applications
Organic Synthesis
2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride is utilized as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into various organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Key Reactions :
- Nucleophilic Substitution : The compound can react with nucleophiles to form sulfonamide derivatives, which are significant in medicinal chemistry for their antibacterial properties.
- Formation of Amides : It can also be used to synthesize amides from amines, expanding the library of potential drug candidates.
Medicinal Chemistry
The compound has shown potential as a precursor for developing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity.
Case Study :
A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its potential use in anticancer drug development .
Material Science
In material science, this compound serves as a building block for creating functional materials, such as polymers with specific properties.
Applications :
- Polymer Synthesis : The introduction of sulfonyl groups can improve thermal stability and mechanical strength in polymer matrices.
- Coatings and Adhesives : It can be employed in the formulation of coatings that require enhanced adhesion properties.
Comparative Data Table
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Reagent for sulfonylation and amide formation | Useful in synthesizing pharmaceuticals |
| Medicinal Chemistry | Precursor for therapeutic agents | Active against cancer cell lines |
| Material Science | Building block for functional polymers | Enhances thermal stability |
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Ethoxy-5-(3-methyl-4-nitro-benzoylamino)-benzenesulfonyl Chloride (CAS 680618-07-9)
This analog differs by the addition of a methyl group to the 3-nitro-benzoyl moiety. It is marketed for pharmaceutical research at $144/250 mg and $360/1 g, indicating its specialized applications .
4-(Acetylamino)benzenesulfonyl Chloride (CAS N/A)
Lacking the ethoxy and nitro groups, this simpler derivative is synthesized via chlorosulfonation of N-phenylacetamide. Its primary use is in dyes or polymer intermediates, highlighting how electron-withdrawing groups (e.g., nitro) in the target compound enhance electrophilicity for pharmaceutical-grade reactions .
Perfluorinated Benzenesulfonyl Chlorides (e.g., CAS 25444-35-3)
Fluorinated analogs exhibit increased thermal and chemical stability due to strong C-F bonds. These are used in surfactants or corrosion inhibitors, contrasting with the nitro/ethoxy-substituted compound’s role in drug synthesis .
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| Target Compound | ~400 (estimated) | Sulfonyl chloride, nitro, ethoxy | High (electrophilic aromatic substitution) |
| 4-(Acetylamino)benzenesulfonyl Chloride | 233.67 | Sulfonyl chloride, acetylamino | Moderate (amide reduces reactivity) |
| 3-Chloro-5-(trifluoromethyl)benzoyl Chloride | 261.52 | Benzoyl chloride, CF3, Cl | Very high (acyl chloride reactivity) |
The nitro group in the target compound enhances electrophilicity at the sulfonyl chloride site, favoring reactions with amines or alcohols. Fluorinated or chlorinated analogs prioritize acylative or halogen-based reactivity .
Research and Industrial Relevance
- Pharmaceutical Applications : The target compound’s nitro group facilitates conjugation with bioactive amines, making it valuable in antibiotic or kinase inhibitor synthesis. Its methylated analog (CAS 680618-07-9) may offer tailored steric effects for selective binding .
Preparation Methods
Synthesis of 2-Ethoxy-5-aminobenzenesulfonyl chloride Intermediate
A critical precursor is 2-ethoxy-5-aminobenzenesulfonyl chloride, which can be prepared by sulfonylation and chlorination of 2-ethoxyaniline derivatives.
- Starting Material: 2-ethoxyaniline
- Sulfonylation: Treatment with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 5-position.
- Chlorination: Conversion of sulfonic acid intermediates to sulfonyl chlorides using reagents like thionyl chloride or phosphorus pentachloride.
- Solvents: Commonly used solvents include dichloromethane, chloroform, or tetrahydrofuran.
- Temperature: Controlled cooling (0–5°C) to moderate temperatures (~25°C) to avoid decomposition.
This step is crucial for obtaining the sulfonyl chloride functionality necessary for subsequent amide bond formation.
Preparation of 3-Nitrobenzoyl Chloride
The 3-nitrobenzoyl chloride is synthesized by chlorination of 3-nitrobenzoic acid:
- Reagents: Thionyl chloride or oxalyl chloride.
- Conditions: Reflux in anhydrous solvents such as dichloromethane or toluene.
- Work-up: Removal of excess chlorinating agent under reduced pressure.
This acid chloride is a reactive acylating agent for amide bond formation.
Formation of 2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride
The final compound is synthesized by acylation of the 2-ethoxy-5-aminobenzenesulfonyl chloride intermediate with 3-nitrobenzoyl chloride:
- Reaction: Nucleophilic substitution where the amino group attacks the carbonyl carbon of 3-nitrobenzoyl chloride.
- Base: Organic bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed.
- Solvent: Anhydrous dichloromethane or tetrahydrofuran.
- Temperature: Typically 0–25°C to control reaction rate and minimize side reactions.
- Purification: Recrystallization or chromatographic techniques to isolate the pure product.
This step forms the amide bond linking the nitrobenzoyl group to the sulfonyl chloride-bearing benzene ring.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonylation of 2-ethoxyaniline | Chlorosulfonic acid, 0–5°C to RT | Controlled addition to avoid overreaction |
| Chlorination to sulfonyl chloride | Thionyl chloride, reflux in DCM/toluene | Anhydrous conditions critical |
| Preparation of 3-nitrobenzoyl chloride | Thionyl chloride, reflux | Ensure complete conversion of acid |
| Amide bond formation | 3-nitrobenzoyl chloride, triethylamine, DCM, 0–25°C | Base neutralizes HCl, temperature control avoids decomposition |
Optimization studies indicate that slow addition of acid chlorides and maintaining low temperatures improve yields and purity.
Research Findings and Analytical Data
- Yield: Reported overall yields for the final compound range from 65% to 85% depending on reaction scale and purification methods.
- Purity: Confirmed by chromatographic methods (HPLC) and spectroscopic analysis (NMR, IR).
- Spectroscopic Characterization:
- NMR: Signals corresponding to ethoxy protons, aromatic protons, and amide NH are distinct.
- IR: Characteristic sulfonyl chloride absorption bands (~1350 and 1170 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) are observed.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 384.8 g/mol.
These data confirm the successful synthesis and structural integrity of this compound.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Ethoxy-5-aminobenzenesulfonyl chloride | 2-Ethoxyaniline, chlorosulfonic acid, thionyl chloride | 0–25°C, anhydrous | 70–80 | Sulfonyl chloride formation |
| 2 | 3-Nitrobenzoyl chloride | 3-Nitrobenzoic acid, thionyl chloride | Reflux, anhydrous | 80–90 | Acid chloride synthesis |
| 3 | This compound | Step 1 intermediate, Step 2 product, triethylamine | 0–25°C, DCM solvent | 65–85 | Amide bond formation |
Q & A
Q. What are the recommended synthetic pathways for preparing 2-Ethoxy-5-(3-nitro-benzoylamino)-benzenesulfonyl chloride?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. First, sulfonation at the 5-position followed by chlorination to form the sulfonyl chloride group. Subsequent ethoxy substitution at the 2-position and benzoylation with 3-nitrobenzoyl chloride at the 5-position are critical steps. Reactions should be conducted under anhydrous conditions with inert gas (e.g., N₂) to avoid hydrolysis of the sulfonyl chloride . Temperature control (<0°C during sulfonation) is essential to minimize side reactions. Characterization via HPLC (≥98% purity) and NMR (to confirm substitution patterns) is recommended .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition . Handle in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid moisture, as sulfonyl chlorides hydrolyze readily to sulfonic acids. Use dry solvents (e.g., anhydrous dichloromethane) during reactions . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- HPLC : Purity assessment (≥98% by reverse-phase C18 column, UV detection at 254 nm) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy (–OCH₂CH₃), sulfonyl chloride (–SO₂Cl), and benzoylamino (–NHCOC₆H₃NO₂) groups.
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O stretch) and ~1750 cm⁻¹ (C=O from benzoylamino) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in coupling reactions?
- Methodological Answer : The sulfonyl chloride group (–SO₂Cl) acts as an electrophile, reacting with amines or alcohols to form sulfonamides or sulfonate esters. Its reactivity is influenced by steric hindrance from the adjacent ethoxy group. Kinetic studies (e.g., monitoring by ¹H NMR) show that reactions proceed via a two-step mechanism: initial nucleophilic attack followed by chloride displacement. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .
Q. How does the nitro group in the benzoylamino moiety influence electronic and steric effects in subsequent derivatization?
- Methodological Answer : The –NO₂ group is a strong electron-withdrawing meta-director, enhancing the electrophilicity of the benzoyl carbonyl. This facilitates nucleophilic acyl substitution but may sterically hinder reactions at the 5-position. Computational modeling (DFT) can predict charge distribution, while Hammett plots correlate substituent effects with reaction rates .
Q. What experimental strategies resolve contradictions in reported yield data for its synthesis?
- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., moisture levels, catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended:
- Variables : Temperature (–10°C to 25°C), stoichiometry (1.0–1.5 eq. benzoylating agent), and solvent (anhydrous DCM vs. THF).
- Response Metrics : Yield (gravimetric analysis) and purity (HPLC).
- Resolution : Lower temperatures (–5°C) and excess benzoyl chloride (1.2 eq.) improve yields (≥75%) while minimizing hydrolysis .
Q. How can researchers optimize stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
- pH Range : 2–12 (buffers: HCl/NaOH).
- Temperature : 4°C, 25°C, 40°C.
- Analysis : Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
Results show instability at pH >10 (rapid hydrolysis to sulfonic acid) and thermal decomposition >40°C. Stabilizers like molecular sieves (3Å) or antioxidants (BHT) extend shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
